molecular formula C12H24N2O B2766316 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine CAS No. 2034458-21-2

1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine

Cat. No.: B2766316
CAS No.: 2034458-21-2
M. Wt: 212.337
InChI Key: AJUIWUZYIHGESF-UHFFFAOYSA-N
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Description

1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine is a synthetic organic compound featuring a piperazine core that is differentially substituted with an isopropyl group and an oxolane (tetrahydrofuran) methyl moiety. This specific molecular architecture, which incorporates a saturated heterocyclic piperazine ring and an oxolane (tetrahydrofuran) ring system, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structure suggests potential for use as a key building block in the design and synthesis of novel pharmacologically active molecules. Piperazine derivatives are widely explored for their diverse biological activities and are commonly incorporated into molecules as scaffolds that can influence solubility and bioavailability. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers can employ this compound in various exploratory syntheses, including as a precursor for more complex molecular entities or in structure-activity relationship (SAR) studies. Its defined structure and high purity make it a reliable starting material for generating targeted chemical libraries.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11(2)14-6-4-13(5-7-14)9-12-3-8-15-10-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUIWUZYIHGESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine involves several steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential use in drug development.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound . For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., naphthyl, methoxyphenyl) increase hydrophobicity (logP >3) and enhance CNS penetration .

Piperazines with Heterocyclic Substituents

The oxolane group in the target compound distinguishes it from other heterocyclic analogs:

Compound Substituents (1-/4-) Molecular Weight logP Key Activity Reference
Target compound (hypothesized) Oxolan-3-ylmethyl / isopropyl ~254.3* ~2.1* Predicted: Improved solubility vs. aromatic analogs -
1-[(1H-1,2,3-Triazol-4-yl)methyl]-4-nitroimidazole-piperazine Triazole / nitroimidazole - - Anticancer activity against solid tumors

Key Observations :

  • Heterocycles like oxolane or triazole introduce polarity, reducing logP (estimated logP for target: ~2.1) and improving aqueous solubility .

Piperazines with Alkyl/Chloro Substituents

Alkyl and halogenated derivatives highlight substituent effects on bioactivity:

Compound Substituents (1-/4-) Molecular Weight logP Key Activity Reference
1-(4-Chlorobenzhydryl)-4-methylpiperazine Chlorobenzhydryl / methyl - - H1 antihistamine (cyclizine analog)
1-(3-Chlorophenyl)-4-[3-chlorophenyl]piperazine Dichlorophenyl / chlorophenyl 422.3 - Not reported (structural rigidity)
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Benzoyl / chlorobenzhydryl - - Cytotoxicity (IC50: 2–10 μM vs. cancer lines)

Key Observations :

  • Chlorinated aryl groups enhance receptor binding (e.g., H1 antagonism) but may increase metabolic stability concerns .
  • Bulky substituents like benzhydryl improve anticancer activity by disrupting tubulin polymerization .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Est.) 1-[(Naphthalen-2-yl)methyl]-4-isopropylpiperazine Cetirizine
Molecular Weight ~254.3 268.4 388.9
logP ~2.1 3.59 2.92
Hydrogen Bond Acceptors 3 (oxolane O + 2N) 2 5
Polar Surface Area ~40 Ų 7.56 Ų 61 Ų
Solubility Moderate Low High

Insights :

  • The oxolane group in the target compound increases polarity (higher PSA) and reduces logP compared to naphthyl analogs, favoring better solubility and oral absorption.
  • Cetirizine’s carboxylic acid group enhances solubility but limits blood-brain barrier penetration, whereas the target compound’s oxolane may permit CNS activity .

Biological Activity

1-[(Oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine is a compound that belongs to the piperazine family, which has garnered attention due to its diverse biological activities. Piperazine derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine can be represented as follows:

PropertyValue
Molecular FormulaC13H23N3O
Molecular Weight239.34 g/mol
SMILESCC(C)N1CCN(CC2CCOC2)CC1
LogP2.5
Polar Surface Area40.12 Ų

The biological activity of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly by binding to aminergic receptors, which is a common feature among piperazine derivatives .

Potential Mechanisms Include:

  • Receptor Modulation : Interactions with dopamine and serotonin receptors can influence mood and behavior.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer properties.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to induce necroptosis in cancer cells, suggesting that similar mechanisms may be at play for 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine .

Case Study:
A study on a closely related piperazine compound demonstrated:

  • Cell Line Used : K562 leukemic cells
  • Findings : Induced cell death via necroptotic pathways without activating caspase-dependent apoptosis.

This suggests potential for developing new cancer therapies targeting necroptosis mechanisms.

Antimicrobial Activity

Piperazine-containing compounds have also been investigated for their antimicrobial properties. The structural characteristics of 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine may confer similar activities against various pathogens.

Research Findings

Several studies have explored the biological activities of piperazine derivatives:

  • Antileukemic Activity : A derivative showed significant effects on K562 cells, indicating potential for treating chronic myeloid leukemia .
  • Neuropharmacological Effects : Piperazines are often studied for their effects on central nervous system disorders due to their receptor-binding capabilities.
  • Toxicity Assessments : Evaluations of systemic toxicity indicate that certain piperazine derivatives are well tolerated at high doses, which is crucial for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine?

Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-isopropylpiperazine with an oxolan-3-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as K₂CO₃. The reaction is typically carried out in polar aprotic solvents like DMF or acetonitrile under reflux conditions. Post-reaction, purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How is the molecular structure of this compound validated experimentally?

Answer: X-ray crystallography is the gold standard for confirming the three-dimensional structure. Data refinement using SHELX software ensures accuracy in bond lengths and angles . Complementary spectroscopic methods (¹H/¹³C NMR, IR) validate functional groups and connectivity. For example, NMR peaks for the oxolane methylene protons (~3.5–4.0 ppm) and isopropyl methyl groups (~1.0–1.2 ppm) are characteristic .

Q. What analytical techniques are used to assess purity and stability?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is employed to determine purity (>95% typically required). Thermal stability is assessed via thermogravimetric analysis (TGA), while hydrolytic stability under varying pH conditions is studied using accelerated degradation experiments (e.g., 40°C, pH 1–13 buffers) .

Q. What preliminary biological screening assays are recommended for this compound?

Answer: Initial screening includes:

  • Enzyme inhibition assays (e.g., kinases, proteases) at 1–100 µM concentrations.
  • Antimicrobial testing via broth microdilution (MIC values against Gram+/Gram– bacteria, fungi).
  • Cytotoxicity profiling using MTT assays on human cell lines (e.g., HEK293, HepG2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer: SAR studies involve synthesizing analogs with substituent variations (e.g., fluorine, methoxy, or methyl groups) on the oxolane or piperazine rings. Biological activity is tested against target proteins (e.g., serotonin/dopamine transporters) using radioligand binding assays. Computational docking (AutoDock Vina, Schrödinger Suite) identifies key interactions (e.g., hydrogen bonding with oxolane oxygen) to guide design .

Q. How do metabolic differences between experimental models affect pharmacokinetic data interpretation?

Answer: Sex- and species-dependent metabolism is observed in liver microsomes. For example, male Wistar rats may exhibit higher Km values for oxidative metabolism than females. To resolve contradictions, conduct parallel assays using microsomes from multiple models (e.g., human, rat, mouse) and apply kinetic analysis (Lineweaver-Burk plots) to compare Vmax and Km .

Q. What computational strategies predict binding modes to neurological targets?

Answer: Molecular dynamics (MD) simulations (AMBER, GROMACS) and quantum mechanics/molecular mechanics (QM/MM) modeling assess interactions with receptors like 5-HT₁A or D₂ dopamine receptors. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces for docking studies .

Q. How can crystallographic data discrepancies be resolved during refinement?

Answer: Discrepancies in X-ray data (e.g., poor R-factors) are addressed by:

  • Re-examining diffraction images for crystal twinning or disorder.
  • Using SHELXL’s TWIN and BASF commands to model twinning.
  • Incorporating anisotropic displacement parameters for heavy atoms .

Q. What experimental designs improve synthetic yield and scalability?

Answer: Design of experiments (DoE) approaches (e.g., factorial design) optimize reaction parameters:

  • Temperature : 60–100°C for faster kinetics.
  • Solvent : DMF > acetonitrile for higher polarity.
  • Catalyst : Pd/C or NiCl₂ for cross-coupling steps.
    Process intensification (flow chemistry) enhances scalability by reducing reaction times .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Answer: Chiral centers (e.g., oxolane C3 position) are resolved using chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis. Enantiomers are tested for differential binding to targets (e.g., IC₅₀ ratios of 10:1 for R vs. S configurations in receptor assays). Circular dichroism (CD) spectra confirm absolute configurations .

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